N-(4-(6-ethoxypyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-ethoxypyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). FGFRs are a family of receptor tyrosine kinases that play an important role in the regulation of cell growth, differentiation, and survival. PD173074 has been extensively studied for its potential therapeutic applications in cancer, angiogenesis, and neurodegenerative diseases.
Applications De Recherche Scientifique
Quantitative Structure‐Affinity Relationships of Dopamine D2 Receptor Antagonists
- Research by Paulis et al. (1991) in "Helvetica Chimica Acta" explored the binding affinity of a series of compounds including 2,6-dimethoxybenzamides to the dopamine D2 receptor. This study provides insights into how electronic factors and lipophilicity influence D2 receptor binding (Paulis et al., 1991).
Synthesis, Gastrointestinal Prokinetic Activity and Structure-Activity Relationships
- Sakaguchi et al. (1992) in "Chemical & Pharmaceutical Bulletin" examined the pharmacological activities of benzamide derivatives, focusing on their potential as gastrointestinal prokinetic agents. The study highlights the structural modifications of these compounds for enhanced activity (Sakaguchi et al., 1992).
Synthesis and Characteristic of Polybenzoxazine with Phenylnitrile Functional Group
- Qi et al. (2009) in "Polymers for Advanced Technologies" investigated the synthesis and properties of polybenzoxazine compounds, including 2,6-dimethoxybenzamides. Their work focuses on the thermal stability and dynamic mechanical properties of these compounds, contributing to the understanding of materials science (Qi et al., 2009).
Potential Neuroleptic Agents
- A study by de Paulis et al. (1985) in "Journal of Medicinal Chemistry" synthesized a series of 6-methoxysalicylamides from 2,6-dimethoxybenzamides. They explored their properties as neuroleptic agents, contributing valuable information to the field of neurochemistry (de Paulis et al., 1985).
Dopamine D(3) Receptor Ligands
- Leopoldo et al. (2002) in "Journal of Medicinal Chemistry" conducted a structure-affinity relationship study on benzamide derivatives, including 2,6-dimethoxybenzamides, as potent dopamine D(3) receptor ligands. This research contributes to the understanding of dopamine receptor interactions (Leopoldo et al., 2002).
Propriétés
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-19-13-12-16(23-24-19)14-8-10-15(11-9-14)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGEIBJBLQQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.